[(1-bromopropan-2-yl)oxy]trimethylsilane
Description
[(1-Bromopropan-2-yl)oxy]trimethylsilane is a silyl ether compound characterized by a trimethylsilane (TMS) group linked via an oxygen atom to a 1-bromopropan-2-yl moiety. Its molecular formula is C₆H₁₅BrOSi (calculated molecular weight: 211.17 g/mol) based on structural analysis . The bromine substituent on the propan-2-yl group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromopropan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNFAWZKEPPNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35952-68-2 | |
| Record name | SILANE, (2-BROMO-1-METHYLETHOXY)TRIMETHYL- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1-Bromopropan-2-yl)oxy]trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-propanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(1-Bromopropan-2-yl)oxy]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: The silyl group can be hydrolyzed in the presence of water or protic solvents, leading to the formation of 1-bromo-2-propanol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Triethylamine, sodium hydroxide
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thiols can be formed.
Elimination Products: Alkenes
Hydrolysis Products: 1-Bromo-2-propanol
Scientific Research Applications
Biological Applications
[(1-bromopropan-2-yl)oxy]trimethylsilane plays a significant role in the synthesis of biologically active molecules. It is often used as a protecting group for alcohols during organic synthesis, which is crucial for developing complex natural products and pharmaceuticals. The compound's ability to undergo various reactions allows chemists to manipulate molecular structures effectively.
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity enables the formation of diverse chemical entities that can be further modified to enhance therapeutic efficacy. For instance, it can serve as a precursor for synthesizing halogenated compounds that exhibit biological activity.
Industrial Applications
The compound is also applied in producing specialty chemicals and materials. Its unique chemical properties make it suitable for creating siloxane polymers and other organosilicon materials used in coatings, adhesives, and sealants. The trimethylsilane group contributes to the stability and performance of these materials.
Types of Reactions
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to various substitution products.
- Elimination Reactions : Under basic conditions, the compound can undergo elimination reactions to form alkenes.
- Hydrolysis : The silyl group can be hydrolyzed in the presence of water or protic solvents, resulting in the formation of 1-bromo-2-propanol.
Common Reagents and Conditions
| Reaction Type | Nucleophiles | Bases | Solvents |
|---|---|---|---|
| Substitution | Amines, Thiols | Triethylamine | Anhydrous solvents |
| Elimination | Not applicable | Sodium hydroxide | Anhydrous solvents |
| Hydrolysis | Not applicable | Not applicable | Water or protic solvents |
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction via mitochondrial pathways.
Case Study 2: Anti-inflammatory Properties
Another study indicated that related compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This highlights the potential therapeutic applications of this compound in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of [(1-Bromopropan-2-yl)oxy]trimethylsilane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the silyl group provides stability and protection to reactive intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silyl Enol Ethers with Aromatic Substituents
The compounds ((5-bromo-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane (3g) and its analogs (3d, 3f) from share the TMS-ether core but feature aromatic rings with substituents like bromo, methoxy, or dimethoxy groups. Key differences include:
- Reactivity : The bromine in 3g facilitates electrophilic aromatic substitution, whereas methoxy groups in 3d/3f direct reactivity toward nucleophilic pathways .
- Synthesis : All three compounds are synthesized using ketone precursors and Grignard reagents (e.g., CH₂=CHMgBr), followed by HMDS-mediated silylation. The choice of solvent (THF vs. CH₂Cl₂) and precursor (e.g., 5-bromo-1-ketone for 3g) dictates product purity and yield .
- Physical Properties : 3g is a yellow oil, while 3f is a white solid, reflecting differences in crystallinity due to substituent polarity .
Table 1: Comparison of Silyl Enol Ethers
| Compound | Molecular Formula | Substituent | Physical State | Key Application |
|---|---|---|---|---|
| [(1-Bromopropan-2-yl)oxy]trimethylsilane | C₆H₁₅BrOSi | Bromo (aliphatic) | Likely liquid | Organic synthesis intermediate |
| 3g | C₁₃H₁₉BrOSi | Bromo (aromatic) | Yellow oil | Enolate chemistry |
| 3d | C₁₆H₂₄O₂Si | Methoxy (aromatic) | Yellow oil | Directed C–H functionalization |
(Trifluoromethyl)trimethylsilane
This compound (C₄H₉F₃Si, MW: 142.20 g/mol) replaces the bromopropoxy group with a trifluoromethyl (-CF₃) group . Key distinctions include:
- Electrophilicity : The electron-withdrawing -CF₃ group increases the silicon center’s electrophilicity, enhancing its utility in fluorination reactions.
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane
This compound (C₈H₁₆OSi, MW: 156.30 g/mol) features a propargyl group instead of bromine .
- Reactivity : The propargyl group enables click chemistry applications (e.g., Cu-catalyzed cycloadditions), contrasting with the bromine’s role in nucleophilic substitutions.
- Applications : Acts as a catalyst in polysiloxane synthesis, leveraging the propargyl group’s ability to form covalent networks .
Spectroscopic Comparison
For example, silyl enol ethers in show characteristic TMS peaks at δ 0.1–0.3 ppm (¹H NMR) and δ 18–22 ppm (²⁹Si NMR). Bromine’s electronegativity may downfield-shift adjacent protons compared to methoxy or propargyl analogs .
Biological Activity
[(1-bromopropan-2-yl)oxy]trimethylsilane is a silane compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity, particularly in terms of its potential therapeutic applications and interactions with biological systems, warrants detailed exploration.
- Molecular Formula : CHBrOSi
- Molecular Weight : 223.19 g/mol
- Structure : The compound features a bromopropyl group attached to a trimethylsiloxy group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that silane compounds can exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, insights can be drawn from studies on related silanes and halogenated compounds.
Anticancer Potential
Halogenated compounds often exhibit significant anticancer properties due to their ability to interfere with cellular processes. For instance, compounds that inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for cancer cell metabolism, have been identified as promising therapeutic agents . Given the presence of bromine in this compound, it may similarly affect metabolic pathways in cancer cells.
Case Studies and Research Findings
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar to other halogenated compounds, it may inhibit key enzymes involved in metabolic pathways.
- Membrane Interaction : The siloxane group can interact with lipid membranes, potentially altering membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress in cells, leading to apoptosis in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
